4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a benzofuran moiety, a methoxyphenyl group, and a morpholinylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Morpholinylpropyl Side Chain: This can be done through nucleophilic substitution reactions using appropriate alkyl halides and morpholine.
Formation of the Pyrrol-2-one Ring: This step may involve cyclization reactions using appropriate amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would depend on the specific biological processes being targeted.
Comparison with Similar Compounds
Similar Compounds
4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-piperidinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a piperidinyl group instead of a morpholinyl group.
4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-pyrrolidinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a pyrrolidinyl group instead of a morpholinyl group.
Uniqueness
The uniqueness of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the morpholinyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C27H28N2O6 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(2-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H28N2O6/c1-33-21-10-5-3-8-19(21)24-23(25(30)22-17-18-7-2-4-9-20(18)35-22)26(31)27(32)29(24)12-6-11-28-13-15-34-16-14-28/h2-5,7-10,17,24,31H,6,11-16H2,1H3 |
InChI Key |
RMVPYQWZUIKWHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.